molecular formula C12H11NO5 B554439 (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate CAS No. 125814-23-5

(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate

Cat. No. B554439
M. Wt: 249.22 g/mol
InChI Key: PSOXFYKJSWSUAG-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate” is a chemical compound with the molecular formula C9H13NO5 . It is used in research and has a molecular weight of 215.20 .


Molecular Structure Analysis

The molecular structure of this compound includes one defined stereocentre .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 252.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 106.3±22.6 °C, and an index of refraction of 1.483 . Its molar refractivity is 48.8±0.3 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research in organic chemistry, given their importance in drug discovery and development. Compounds similar to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have been utilized in the synthesis of novel heterocyclic systems, including triazafulvalene derivatives (Uršič, Svete, & Stanovnik, 2010), showcasing their potential as intermediates in the development of pharmacologically active molecules.

Anticancer Agent Development

The search for new anticancer agents has led to the exploration of various chemical scaffolds. Novel substituted imidazolidin-2,4-diones, structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, identifying promising leads for further optimization as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Development of Anticonvulsant Agents

Research into novel treatments for epilepsy has included the synthesis of phenytoin derivatives, which are known for their anticonvulsant properties. Studies on compounds related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have led to the identification of new derivatives with potential anticonvulsant activity, highlighting the role of such compounds in the development of new therapeutic agents (Deodhar, Sable, Bhosale, & Juvale, 2009).

Glycosyltransferase Activity Studies

In plant biology and biochemistry, understanding the glycosylation of small molecules is crucial for elucidating plant metabolism and for biotechnological applications. Research has identified glycosyltransferases in Arabidopsis that display activity towards benzoates, including compounds structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, providing insights into the modification of benzoates in plants and potentially aiding in the development of plant-based production systems for valuable chemicals (Lim et al., 2002).

properties

IUPAC Name

benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXFYKJSWSUAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182138
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate

CAS RN

125814-23-5
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125814-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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